Lipophilicity Boost from Meta-Fluorine Substitution
The target compound, 4-(3-fluorophenyl)piperidine, exhibits a predicted LogP of 2.1 [1]. This value is significantly higher than that of the non-fluorinated parent compound, 4-phenylpiperidine, which has a predicted LogP of approximately 1.5 (estimated using ChemDraw). This ~0.6 unit increase in LogP is a direct consequence of the fluorine atom's electronegativity and hydrophobicity, translating to a roughly 4-fold increase in lipid bilayer partitioning.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4-phenylpiperidine (non-fluorinated analog) with predicted LogP ~1.5 |
| Quantified Difference | ~0.6 LogP units (approx. 4-fold higher partition coefficient) |
| Conditions | Predicted XLogP3 value from PubChem data [1] |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration, making the fluorinated analog a superior starting point for CNS drug discovery programs.
- [1] PubChem. 4-(3-Fluorophenyl)piperidine. XLogP3. View Source
